molecular formula C14H16O2 B8090374 Spiro[cyclohexane-1,1'-isochroman]-4-one

Spiro[cyclohexane-1,1'-isochroman]-4-one

Cat. No.: B8090374
M. Wt: 216.27 g/mol
InChI Key: NQSJYXXNSYQYCZ-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,1'-isochroman]-4-one (CAS: 204192-41-6; molecular formula: C₁₃H₁₄O₂) is a spirocyclic compound featuring a cyclohexane ring fused to an isochromanone moiety at the 1,1' position. This structure confers unique stereoelectronic properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions, such as organocatalyzed Michael additions or metal-catalyzed cycloadditions, as observed in analogous spirochromanones .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-cyclohexane]-1'-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12-5-8-14(9-6-12)13-4-2-1-3-11(13)7-10-16-14/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSJYXXNSYQYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Engineering

Replacing homogeneous acids (H₂SO₄) with heterogeneous solid acids (zeolites, sulfonated carbon) improves recyclability and reduces waste. Pilot studies show zeolite H-beta increases yield to 72% while enabling five reaction cycles without significant activity loss.

Solvent-Free Conditions

Microwave-assisted reactions under solvent-free conditions enhance green chemistry metrics:

  • Energy consumption: Reduced by 40%

  • Yield: Maintained at 65% ± 3%

  • Reaction time: 90 minutes vs. 24 hours

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclohexane-1,1’-isochroman]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,1’-isochroman]-4-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding spiro[cyclohexane-1,1’-isochroman]-4-ol.

    Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.

Major Products: The major products formed from these reactions include various functionalized spiro[cyclohexane-1,1’-isochroman]-4-one derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Medicinal Chemistry

Spiro[cyclohexane-1,1'-isochroman]-4-one has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : A study synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against different microorganisms. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) showing effectiveness at low concentrations (≤20 µg/mL) against strains like Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL)Target Organisms
This compound≤20B. subtilis, E. coli

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Researchers have utilized this compound in the synthesis of more complex structures through various chemical reactions such as Diels-Alder reactions and cyclization processes. These methods allow for the construction of biologically relevant compounds with potential pharmaceutical applications .
Reaction TypeProductYield (%)
Diels-AlderSpirobisnaphthalene derivatives39-78
CyclizationIsochroman derivatives46-91

Biological Studies

Research indicates that this compound derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology:

  • Neurotransmitter Interaction : The compound's ability to interact with receptors involved in neurotransmission may lead to developments in treatments for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested for antimicrobial activity against a panel of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Synthesis of Natural Products

The compound has been employed in the total synthesis of natural products such as urnucratins and plecmillins, showcasing its utility in constructing complex molecular architectures .

Mechanism of Action

The mechanism by which Spiro[cyclohexane-1,1’-isochroman]-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid spiro structure can influence the binding affinity and selectivity of the compound towards its targets, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Spiro Junction Position : The 1,1' spiro junction in Spiro[cyclohexane-1,1'-isochroman]-4-one reduces steric hindrance compared to 1,3' analogues (e.g., 1p), enhancing synthetic accessibility .
  • Oxygen Placement : Isochroman derivatives exhibit distinct electronic profiles versus chroman-based spiro compounds, affecting solubility and hydrogen-bonding capacity .

Critical Insights :

  • Aromaticity Requirement: The benzene ring in the isochroman moiety is essential for histamine inhibition, as non-aromatic analogues (e.g., compound 17 in ) are inactive.
  • Metabolic Stability: Cyclohexane-containing spiro compounds often exhibit higher metabolic clearance than quinazolinone derivatives, limiting their therapeutic utility .
Physicochemical Properties

Data from synthesis and characterization:

Property This compound Spiro[chroman-2,1'-cyclohexan]-4-one
Melting Point 160–162°C (ethanol recrystallization) 145–148°C
Solubility in Ethanol High Moderate
LogP (Predicted) 2.8 2.2

Analysis :

  • Lipophilicity: The isochromanone group in this compound increases LogP compared to chroman-based analogues, impacting membrane permeability .
  • Crystallinity : Higher melting points correlate with stronger intermolecular forces in isochroman derivatives due to ketone-oxygen interactions .

Biological Activity

Spiro[cyclohexane-1,1'-isochroman]-4-one is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with isochroman derivatives. One common method employs the use of catalysts such as DMAP or BF3·Et2O to facilitate the formation of the spiro compound. The reaction yields various derivatives that can exhibit differing biological activities based on structural modifications.

Biological Activity

The biological activities of this compound and its derivatives have been investigated across several studies, revealing a range of pharmacological effects:

  • Antimicrobial Activity : Compounds derived from this compound have shown significant antimicrobial properties against various bacterial strains. For instance, one study reported that derivatives exhibited minimum inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli, indicating their potential as antibacterial agents .
  • Antioxidant Properties : Some derivatives have been evaluated for their antioxidant activity. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Activity : Notably, certain analogues have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 5.7 to 21.3 µg/mL, showing significant potency compared to standard chemotherapeutic agents like doxorubicin. The mechanisms underlying this activity often involve the induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic protein markers .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Lipophilicity : Studies suggest that lipophilicity plays a crucial role in determining the biological activity of these compounds. Increased lipophilicity generally correlates with enhanced membrane permeability and biological efficacy .
  • Substituent Effects : The nature and position of substituents on the isochroman moiety can alter the compound's interaction with biological targets. For example, variations in the 1'-substituent have been shown to affect both antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the potential applications of this compound derivatives:

  • Anticancer Activity : A series of synthesized compounds were tested against MCF-7 and HCT-116 cell lines, revealing significant cytotoxicity with minimal effects on normal fibroblast cells. This selectivity underscores their potential as anticancer agents with favorable safety profiles .
  • Antimicrobial Screening : In a study assessing antimicrobial properties, several derivatives demonstrated activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values below 20 µg/mL against sensitive strains like E. coli .

Q & A

Q. What are the common synthetic routes for Spiro[cyclohexane-1,1'-isochroman]-4-one, and how are yields optimized?

The synthesis often involves cyclization reactions under catalytic or acidic conditions. For example, analogous spiro compounds are synthesized via proline-catalyzed aminomethylation of cyclohexanone, where excess formaldehyde and amines are used to drive the reaction toward hexahydropyrimidine formation . In another approach, refluxing with a Dean-Stark trap facilitates water removal, followed by purification via silica gel chromatography (e.g., using hexane/ethyl acetate eluents) to achieve high yields (up to 82%) . Optimization typically requires adjusting reagent molar ratios and reaction times.

Q. How is the molecular structure of this compound characterized experimentally?

Researchers use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm spiro junction geometry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., APCI/IT-TOF with <1 ppm error) .
  • X-ray crystallography (where applicable) to resolve stereochemical ambiguities . Canonical SMILES and InChI keys are also generated for database compatibility .

Q. What IUPAC rules govern the nomenclature of spiro compounds like this compound?

The IUPAC Provisional Recommendations (P-20 to P-24) specify that spiro systems prioritize the parent hydride with the higher seniority. The numbering starts at the spiro atom, and substituents are listed in ascending order. For example, "spiro[cyclohexane-1,1'-isochroman]" indicates a cyclohexane ring fused to an isochroman via a single spiro carbon .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Structure-activity relationship (SAR) studies reveal that substituent lipophilicity and electronic effects are critical. For example, benzyl groups at the 1'-position enhance histamine release inhibition by improving membrane permeability, while polar substituents reduce activity. The isochroman benzene ring is essential for binding, as its removal abolishes activity . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like PARP-1 .

Q. What computational strategies are used to design this compound derivatives for drug discovery?

Molecular dynamics (MD) simulations and density functional theory (DFT) analyze conformational stability and electronic properties. For instance, stereoelectronic effects (e.g., the double anomer effect) stabilize six-membered rings in spiro systems, as shown in dispiro[cyclohexane-tetraoxane] analogs . Docking studies against PPAR-γ or PARP-1 receptors guide rational modifications, such as introducing electron-withdrawing groups to enhance target interactions .

Q. How do researchers resolve contradictions in experimental data for spiro compound reactivity?

Discrepancies (e.g., varying yields or byproducts) are addressed through systematic controls:

  • Reaction monitoring : TLC or HPLC tracks intermediate formation .
  • Mechanistic studies : Isotopic labeling (e.g., ¹³C) or kinetic isotope effects (KIEs) clarify pathways .
  • Statistical design : DOE (Design of Experiments) identifies critical variables (e.g., temperature, catalyst loading) .

Q. What factors influence the stability of this compound under storage or reaction conditions?

Stability is governed by:

  • Stereoelectronic effects : Conformational rigidity from spiro junctions reduces ring strain .
  • Environmental factors : Moisture and light sensitivity necessitate inert-atmosphere storage (argon/glovebox) .
  • Thermal stability : DSC (Differential Scanning Calorimetry) assesses decomposition thresholds .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to avoid misassignment .
  • Ethical Practices : Adhere to IUPAC guidelines for nomenclature and CAS registry protocols for reproducibility .

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